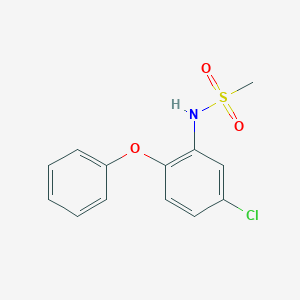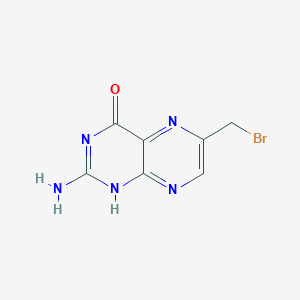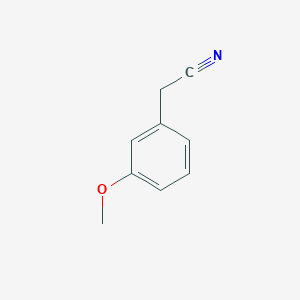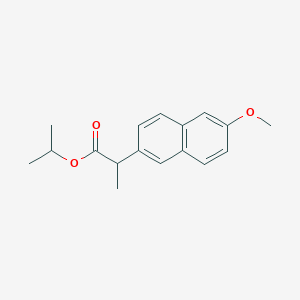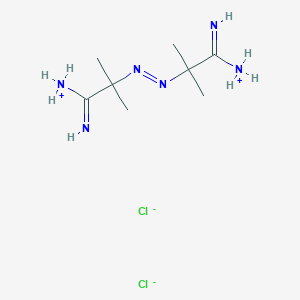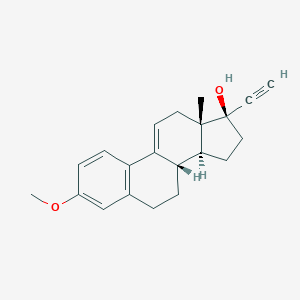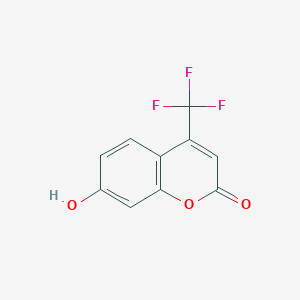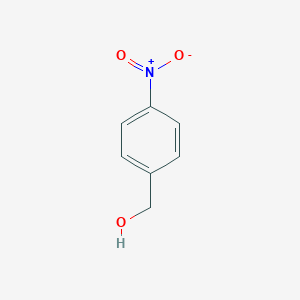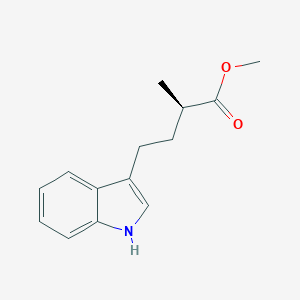
Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate
説明
Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate, commonly referred to as Indol-3-ylmethylbutanoate, is a compound with a variety of potential applications in scientific research. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for the compound.
科学的研究の応用
Diastereomer Interconversion and Enolization
Diastereomer Interconversion via Enolization : A study explored the diastereomer interconversion of methyl 2-(acetyl)-3-(1H-indol-3-yl)-4-methylpentanoate through enolization. The reaction involved indole, isobutyraldehyde, and methyl acetoacetate, resulting in a single diastereomer. The study utilized various techniques like (1)H NMR, HPLC, mass spectrometry, and deuteration experiments to understand the thermodynamics and kinetics of the interconversion process, revealing it to be both acid- and base-catalyzed with the alpha carbon as the stereolabile center. This research provides insights into the mechanisms governing the stereoselectivity and crystallization-induced asymmetric transformation in such compounds (Renzetti et al., 2015).
Biosynthesis and Aroma Contribution
Biosynthesis in Apples : Another study investigated the biosynthesis and interconversions of 2-methylbutyl and 2-methylbutanoate esters, including ethyl 2-methylbutanoate, known for their contribution to fruit aroma. This research utilized deuterium-labeled substrates and GC−MS to track the production of these esters in Red Delicious and Granny Smith apples. It unveiled cultivar-specific differences in products and product distributions, contributing to our understanding of fruit aroma biosynthesis and the subtle nuances that define the sensory profiles of different apple varieties (Rowan et al., 1996).
Organoleptic Impact and Wine Aroma
Enantiomers in Wine : Ethyl 2-methylbutanoate enantiomers were studied for their distribution and organoleptic impact in wine. The research revealed the dominance of the S-enantiomeric form in various red wines, with an interesting observation that older wines contained higher levels of ethyl 2-methylbutanoate compared to younger ones. Sensory analysis demonstrated that these compounds significantly influence the perception of fruity aromas in wine, indicating their crucial role in shaping the sensory profiles and aging characteristics of wines (Lytra et al., 2014).
将来の方向性
作用機序
Target of Action
It is known that indole derivatives, such as this compound, often interact with various biological targets .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic properties .
Result of Action
Indole derivatives are known to have a wide range of biological activities .
生化学分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and properties of Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate.
Cellular Effects
It is plausible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
特性
IUPAC Name |
methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINFMIOMWBGDS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



